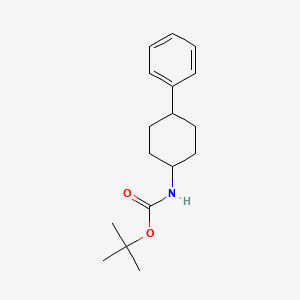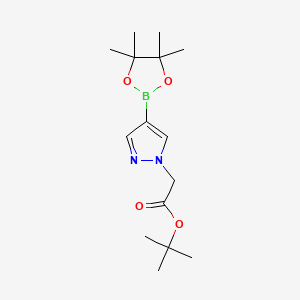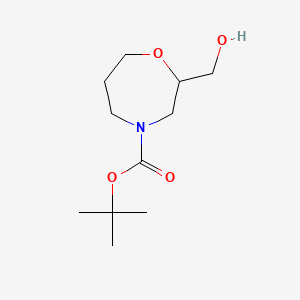![molecular formula C12H13BrN2O2 B592245 tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 192189-16-5](/img/structure/B592245.png)
tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
説明
科学的研究の応用
Role in Synthesis of N-heterocycles
Chiral sulfinamides, including tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives. They provide a general approach to structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are core structures in many natural products and therapeutic compounds. The methodologies involving tert-butanesulfinamide demonstrate its utility in asymmetric synthesis, highlighting its potential relevance to tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate in mediating similar transformations (R. Philip et al., 2020).
In Medicinal Chemistry and Drug Design
The compound's structural motif is integral in the design of kinase inhibitors, as demonstrated by the versatility of pyrazolo[3,4-b]pyridine scaffolds. These structures, closely related to this compound, are effective in binding to kinase enzymes, a critical target in cancer therapy and other diseases. The scaffold's ability to interact with kinases through multiple binding modes underscores its utility in drug discovery and development (Steve Wenglowsky, 2013).
Contribution to Green Chemistry
The tert-butyl group, a common moiety in this compound, is noted for its role in environmentally friendly chemical processes. For instance, the decomposition of methyl tert-butyl ether (MTBE) in cold plasma reactors involves tert-butyl groups. This process, relevant for the removal of air and water pollutants, highlights the importance of tert-butyl derivatives in developing green chemistry solutions (L. Hsieh et al., 2011).
Environmental Impact Studies
Research on synthetic phenolic antioxidants, which share structural similarities with tert-butyl derivatives, sheds light on the environmental occurrence, human exposure, and toxicity of these compounds. Understanding the behavior of tert-butyl-based compounds in environmental matrices can inform the design of novel materials with reduced environmental impact (Runzeng Liu & S. Mabury, 2020).
Safety and Hazards
特性
IUPAC Name |
tert-butyl 3-bromopyrrolo[3,2-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-6-14-5-4-10(8)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJLRWSJPXZDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725515 | |
| Record name | tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192189-16-5 | |
| Record name | tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)
![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B592167.png)
![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride](/img/structure/B592170.png)
![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592172.png)
![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)




![tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B592184.png)
![tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B592185.png)
